1-cyclopropyl-N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of compounds similar to 1-cyclopropyl-N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide often involves multi-step procedures. For example, Zhou et al. (2021) described a high-yield method to synthesize a related compound, starting from commercially available precursors through nucleophilic substitution reactions and ester hydrolysis, with a total yield of 48.8% (Zhou et al., 2021). This highlights the potential synthetic routes that could be adapted for the target compound.
Molecular Structure Analysis
The structural elucidation of complex molecules like 1-cyclopropyl-N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide is critical. Techniques such as NMR, MS, and X-ray diffraction play a pivotal role. For instance, Jayarajan et al. (2019) used FT-IR, NMR, and X-ray diffraction to characterize synthesized compounds, providing a precedent for analyzing the molecular structure of similar compounds (Jayarajan et al., 2019).
Chemical Reactions and Properties
The chemical reactivity of such molecules can be diverse, depending on their functional groups. Wentland et al. (1993) explored the inhibitory activity of a structurally related compound against mammalian topoisomerase II, indicating potential biological interactions (Wentland et al., 1993).
Scientific Research Applications
Antibacterial Agents
Compounds with cyclopropyl and pyrrolidine structural motifs have been synthesized and evaluated for their antibacterial activity. For instance, 1-cyclopropyl- and 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives exhibit potent antibacterial properties, making them promising candidates for therapeutic agents against bacterial infections (Miyamoto et al., 1987). Similarly, a series of 5-substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids have been prepared, demonstrating significant in vitro and in vivo antibacterial activities, highlighting the structural significance of the cyclopropyl group in enhancing therapeutic efficacy (Bouzard et al., 1992).
Topoisomerase II Inhibition
The inhibition of mammalian topoisomerase II, an enzyme crucial for DNA replication and cell division, is another significant application. Compounds structurally related to 1-cyclopropyl-N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide have shown potential in inhibiting topoisomerase II, suggesting applications in cancer therapy due to their cytotoxicity against cancer cells (Wentland et al., 1993).
Synthetic Methodologies
The development of synthetic methodologies for compounds containing cyclopropyl and pyrrolidine units is of considerable interest. For example, the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide showcases a rapid and high-yield method, indicating the relevance of these compounds in pharmaceutical research (Zhou et al., 2021).
properties
IUPAC Name |
1-cyclopropyl-N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-N-propylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2/c1-2-9-21(18-10-14-5-3-4-6-15(14)11-18)20(24)16-12-19(23)22(13-16)17-7-8-17/h3-6,16-18H,2,7-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRUBQKCHXUJTNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C1CC2=CC=CC=C2C1)C(=O)C3CC(=O)N(C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclopropyl-N-(2,3-dihydro-1H-inden-2-yl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.